(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine
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Overview
Description
(1S,4S,5R)-2-Azabicyclo[221]heptan-5-amine is a bicyclic amine compound that features a nitrogen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original bicyclic amine structure, which can be further utilized in synthetic chemistry and drug development.
Scientific Research Applications
(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine has significant potential in several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable scaffold for the development of biologically active compounds.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
1,2,4-Triazole-containing scaffolds: These compounds are known for their biological activity and are used in pharmaceuticals.
Imidazoles: These heterocycles are key components in functional molecules used in various applications.
Uniqueness
What sets (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine apart is its specific bicyclic structure, which provides unique steric and electronic properties. This makes it particularly valuable in the design of new compounds with specific biological activities.
Properties
CAS No. |
676461-49-7 |
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Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine |
InChI |
InChI=1S/C6H12N2/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3,7H2/t4-,5-,6+/m0/s1 |
InChI Key |
IAXKDYYTMWUUIA-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2)N |
Canonical SMILES |
C1C2CC(C1CN2)N |
Origin of Product |
United States |
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